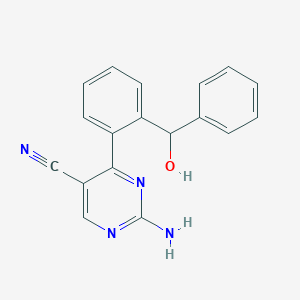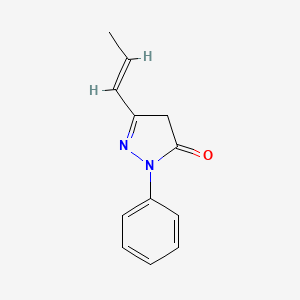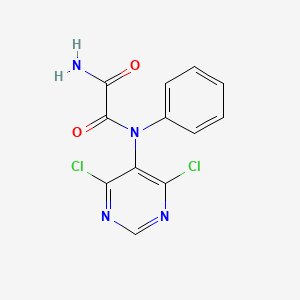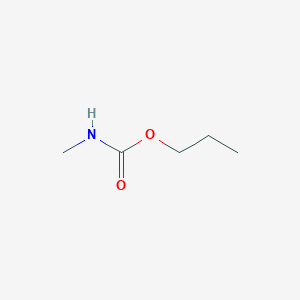
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a pyrimidine ring substituted with an amino group, a hydroxy(phenyl)methyl group, and a carbonitrile group, making it a versatile molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile typically involves multicomponent reactions. One common method is the condensation of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. The reaction is usually carried out in an aqueous medium with thiourea dioxide as an efficient, reusable organic catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile has been explored for its potential in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved may include inhibition of tyrosine kinases or modulation of inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-cyano-4H-chromenes: Known for their pharmacological properties and used in drug discovery.
Pyrimidine-5-carbonitrile derivatives: Designed as ATP mimicking tyrosine kinase inhibitors.
Uniqueness
2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its potential in various scientific applications make it a valuable compound for further research and development.
Propiedades
Número CAS |
88302-64-1 |
|---|---|
Fórmula molecular |
C18H14N4O |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
2-amino-4-[2-[hydroxy(phenyl)methyl]phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c19-10-13-11-21-18(20)22-16(13)14-8-4-5-9-15(14)17(23)12-6-2-1-3-7-12/h1-9,11,17,23H,(H2,20,21,22) |
Clave InChI |
VIPXJWORPBFCNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2C3=NC(=NC=C3C#N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)


![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)

![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)






